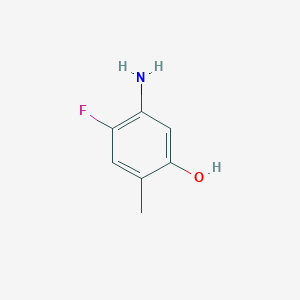

5-Amino-4-fluoro-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAQOCBITATQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436208 | |

| Record name | 5-Amino-4-fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122455-85-0 | |

| Record name | 5-Amino-4-fluoro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122455-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations

Exploration of Novel Synthetic Routes to 5-Amino-4-fluoro-2-methylphenol

The synthesis of fluorinated aromatic compounds is a rapidly developing area of organic chemistry, driven by the beneficial effects of fluorine on the properties of molecules, such as lipophilicity, metabolic stability, and binding affinity. beilstein-journals.orgnih.gov

The preparation of this compound often involves multi-step synthetic sequences. A common and established route includes the nitration of a corresponding phenol (B47542) precursor, followed by the catalytic reduction of the nitro group to an amine.

A typical pathway could start with 2-fluoro-4-methylphenol (B1362316), which is first nitrated to introduce a nitro group onto the aromatic ring. This intermediate is then subjected to a reduction step to convert the nitro group into the primary amine, yielding the final product. The optimization of this reduction is critical for achieving high yield and purity.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. The process typically employs a metal catalyst, such as palladium on a carbon support (Pd/C), in the presence of hydrogen gas. google.com Reaction parameters are carefully controlled to ensure efficient and selective reduction.

Table 1: Illustrative Parameters for Catalytic Hydrogenation of a Nitroaromatic Precursor

| Parameter | Condition | Purpose |

| Catalyst | 3-10% Palladium on Carbon (Pd/C) | Facilitates the addition of hydrogen across the nitro group. google.com |

| Hydrogen Pressure | Low to Moderate (e.g., ~30 psi) | Provides the reducing agent for the reaction. google.com |

| Temperature | Mild (e.g., 70 °C) | Controls the reaction rate and minimizes side reactions. google.com |

| Solvent | Aqueous alkaline media (e.g., dilute KOH) | Provides a suitable medium for the reaction and can influence catalyst activity. google.com |

The efficiency of the synthesis can be high, with some related aminophenol preparations achieving yields of around 70%. google.com

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. For the synthesis of aminophenols and their fluorinated analogues, green chemistry principles can be applied to minimize waste and avoid hazardous reagents.

Key green approaches applicable to this synthesis include:

Use of Water as a Solvent: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. Aldehyde-amine coupling reactions to form derivatives have been successfully carried out in water. researchgate.net

Catalytic Efficiency: Employing highly efficient and recyclable catalysts, such as heterogeneous catalysts like Pd/C, reduces waste and the need for stoichiometric reagents. google.com

Alternative Oxidants: In related phenol syntheses, hazardous oxidizing agents can be replaced with greener alternatives like dihydrogen peroxide (H₂O₂), which produces water as its only byproduct. chemicalbook.com

Directed Derivatization and Functionalization Strategies of this compound

The presence of multiple reactive sites—the amino group, the phenolic hydroxyl group, and the aromatic ring—makes this compound an excellent scaffold for creating a diverse range of functional molecules.

Fluorinated organic compounds are prevalent among pharmaceuticals due to fluorine's ability to enhance drug properties. nih.govyoutube.com Aromatic fluorides, including aminophenols, serve as critical intermediates for synthesizing APIs. alfa-chemistry.com The structure of this compound is particularly relevant for creating more complex heterocyclic systems used in drug discovery.

A notable application is in the synthesis of kinase inhibitors. For instance, derivatives of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide have been developed as potent inhibitors of MEK and RAF kinases, which are targets in cancer therapy. nih.gov The synthesis of these complex molecules relies on the strategic incorporation of the fluorinated aminophenol backbone, which can be seen to "clamp" and stabilize the target protein complex. nih.gov Such building blocks are essential for producing drug candidates with high efficacy and selectivity. nih.gov

The amino group of this compound is readily derivatized. A common and important transformation is its reaction with aldehydes or ketones to form Schiff bases (imines). nih.gov This condensation reaction creates a new carbon-nitrogen double bond (azomethine group) and is a foundational method for building larger molecular architectures. nih.govnih.gov

The general reaction is as follows: R¹R²C=O (Aldehyde or Ketone) + H₂N-Ar-OH (Aminophenol) → R¹R²C=N-Ar-OH (Schiff Base) + H₂O

Schiff bases derived from aminophenols are not merely synthetic intermediates; they often exhibit significant biological activities themselves, including antimicrobial and antifungal properties. nih.govcabidigitallibrary.org

Schiff bases derived from aminophenols are excellent ligands in coordination chemistry because they can bind to metal ions through the azomethine nitrogen and the phenolic oxygen. nih.govrsc.org By carefully choosing the aldehyde component, ligands with specific denticities (the number of donor atoms) can be designed.

To create a tetradentate ligand from this compound, a dialdehyde (B1249045) (a molecule with two aldehyde groups, such as 2,6-diformyl-4-methylphenol) can be reacted with two equivalents of the aminophenol. nih.gov The resulting molecule would possess two phenolic oxygen atoms and two azomethine nitrogen atoms (an O,N,N,O donor set) capable of wrapping around a central metal ion to form a stable metal complex.

These complexes have diverse applications, from catalysis to materials science and biological imaging. The specific electronic and steric properties conferred by the fluoro and methyl groups on the this compound backbone can fine-tune the properties of the resulting metal complex.

Development of Precursors for Other Advanced Fluorinated Compounds

The strategic placement of amino, fluoro, and methyl groups on a phenol ring makes this compound a valuable precursor for creating more complex, value-added fluorinated molecules. Its unique electronic and steric properties are leveraged in multi-step syntheses across different chemical industries.

The presence of the fluorine atom is particularly significant. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. Therefore, this compound serves as a foundational building block for novel pharmaceutical agents. The amino group provides a reactive site for a variety of chemical transformations, including diazotization and amide bond formation, while the phenol group allows for etherification. These reactions enable the incorporation of the fluorinated phenol moiety into larger, biologically active scaffolds. Research into related fluorinated compounds has shown that they can be precursors for potent enzyme inhibitors, such as those targeting Indoleamine 2,3-dioxygenase (IDO1), an important target in cancer therapy. thno.org

In the field of material science, this compound is utilized in the manufacturing of specialty dyes. It has been identified as an effective colorant in oxidative dyeing processes, particularly for keratin (B1170402) fibers like human hair. The resulting dyes can produce vibrant shades with high wash and light fastness. The core structure can be chemically modified to produce a diverse palette of colors, making it a versatile intermediate for the dye industry.

Below is a table detailing potential advanced compounds derived from this compound and their applications.

Table 1: Potential Advanced Fluorinated Compounds Derived from this compound

| Derivative Compound Class | Potential Transformation Reaction | Application Area |

| Fluorinated Azo Dyes | Diazotization of the amino group followed by coupling with an aromatic partner | Textile and cosmetic industries |

| Fluorinated Pharmaceutical Scaffolds | Amide coupling, N-alkylation, or etherification of the phenol group | Drug discovery (e.g., kinase inhibitors, metabolic disease therapies) |

| Fluorinated Benzoxazoles | Cyclization reaction involving the amino and hydroxyl groups | Materials science, pharmaceuticals |

| Polyfluorinated Aromatic Compounds | Nucleophilic aromatic substitution of the fluorine atom | Agrochemicals, advanced materials |

Mechanistic Investigations of Reaction Pathways and Kinetic Analysis

The synthesis and subsequent reactions of this compound involve several fundamental organic transformations. A common synthetic route starts with 2-fluoro-4-methylphenol, which undergoes nitration followed by the reduction of the resulting nitro group to the desired amine.

The nitration of 2-fluoro-4-methylphenol typically uses a mixture of concentrated nitric and sulfuric acids. The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The regioselectivity of the nitration is a critical aspect, governed by the interplay of these electronic and steric effects to place the nitro group at the desired position.

The subsequent reduction of the nitro group to an amine is commonly achieved through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This heterogeneous catalytic process involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise reduction by activated hydrogen. Kinetic analysis of such reactions would typically focus on optimizing parameters like hydrogen pressure, temperature, catalyst loading, and solvent to maximize the reaction rate and selectivity, while minimizing side reactions.

Further transformations of this compound also follow well-established mechanisms. For instance, nucleophilic aromatic substitution can be used to replace the fluoro group, although this is generally challenging on an electron-rich ring unless activated by a strongly electron-withdrawing group. The amino group can be oxidized to a nitro group or transformed into a wide array of other functionalities. Mechanistic studies of related compounds, such as the synthesis of aryloxy phenols, often involve nucleophilic aromatic substitution where a phenoxide attacks an electron-deficient aryl halide. mdpi.com

Scalability Studies and Process Intensification for Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production presents several challenges that require scalability studies and process intensification. The goal is to develop a robust, safe, and economically viable process.

For the typical nitration/reduction pathway, key considerations for scalability include:

Thermal Management: Nitration reactions are highly exothermic. On a large scale, efficient heat removal is crucial to prevent runaway reactions and the formation of undesired byproducts. This may involve using specialized reactors like continuous stirred-tank reactors (CSTRs) or microreactors, which offer superior heat transfer characteristics.

Reagent Handling: The safe handling of large quantities of concentrated nitric and sulfuric acids is paramount. This requires corrosion-resistant equipment and engineered controls to minimize operator exposure.

Catalytic Hydrogenation: Scaling up catalytic hydrogenation involves managing the flammable hydrogen gas and the pyrophoric nature of some catalysts (like Raney Nickel or dry Pd/C). Slurry-phase reactors are common, but require effective catalyst filtration and recovery systems. Process intensification might explore the use of fixed-bed catalytic reactors to simplify catalyst separation and improve process continuity. A patented process for a related compound highlights the use of lower hydrogen pressures (around 30 psi) and temperatures (around 70 °C), which lessens energy requirements and improves the safety profile, key advantages for large-scale production. google.com

Work-up and Purification: Isolation of the final product requires scalable purification techniques. This may involve optimizing crystallization conditions to achieve the desired purity and crystal form directly from the reaction mixture, thereby reducing the need for downstream chromatographic purification, which is often not feasible for large quantities.

Process intensification aims to make the manufacturing process smaller, safer, and more efficient. For this compound, this could involve developing a continuous-flow process where reagents are mixed and reacted in a flowing stream. This approach offers enhanced control over reaction parameters, improved safety by minimizing the volume of hazardous material at any given time, and potentially higher yields and purity.

Table 2: Key Parameters for Scalability of this compound Synthesis

| Process Step | Key Parameter | Scalability Consideration |

| Nitration | Temperature Control | Management of high exothermicity; use of advanced reactor technology. |

| Nitration | Reagent Stoichiometry | Optimization to maximize yield and minimize nitration at other positions. |

| Reduction | Catalyst Loading & Type | Cost-effective catalyst selection, efficient recovery, and reuse. |

| Reduction | Hydrogen Pressure & Temp | Balancing reaction rate with safety and equipment cost. google.com |

| Purification | Crystallization | Development of a robust crystallization process to ensure high purity and consistent product form. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Comprehensive Structural Elucidation via Advanced Spectroscopic Techniques

Spectroscopy is fundamental to the structural analysis of 5-Amino-4-fluoro-2-methylphenol, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. Based on the structure of this compound, the following proton signals are predicted. The phenolic proton (-OH) and amine protons (-NH₂) are often broad and their chemical shifts can vary depending on solvent and concentration. The two aromatic protons are coupled to each other and to the adjacent fluorine atom, resulting in complex splitting patterns (doublet of doublets).

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -CH₃ (Methyl) | ~2.1 | Singlet (s) | A single peak representing the three equivalent methyl protons. |

| Ar-H (Position 3) | ~6.5 - 6.7 | Doublet of Doublets (dd) | Coupled to the adjacent aromatic proton (H-6) and the fluorine atom (F-4). |

| Ar-H (Position 6) | ~6.8 - 7.0 | Doublet (d) | Coupled to the adjacent aromatic proton (H-3). |

| -NH₂ (Amino) | ~3.5 - 4.5 | Broad Singlet (br s) | Exchangeable protons; signal can be broad. |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and electronic environment of all carbon atoms. The presence of the electronegative fluorine atom significantly influences the chemical shifts of the carbon atoms it is directly bonded to (C-4) and those adjacent (C-3, C-5) through C-F coupling.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| -CH₃ (Methyl) | ~15 - 20 | Singlet |

| C2 (C-OH) | ~145 - 150 | Singlet |

| C5 (C-NH₂) | ~130 - 135 | Doublet (²JCF) |

| C4 (C-F) | ~150 - 155 | Doublet (¹JCF) |

| C3 | ~115 - 120 | Doublet (²JCF) |

| C6 | ~110 - 115 | Singlet |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its phenolic, amino, and fluoro-aromatic structure.

Predicted FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium |

| C-F Stretch | Fluoroaromatic | 1100 - 1250 | Strong |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the FT-IR spectrum. The technique provides confirmatory data for the core molecular structure.

Mass Spectrometry (e.g., LC-MS, GC-MS, UPLC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₈FNO), the exact molecular weight is 141.14 g/mol . google.co.uggoogle.comguidechem.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 141. Subsequent fragmentation could involve the loss of common neutral fragments, providing clues to the molecule's structure. When coupled with chromatographic techniques like LC or GC, MS allows for the separation and identification of the compound from a mixture with high specificity.

Chromatographic and Separation Science Applications for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating this compound from reaction impurities and starting materials, as well as for confirming its identity and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the premier techniques for assessing the purity of non-volatile solid compounds like this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical analysis would employ a reversed-phase method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under specific conditions and is used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration, allowing for accurate purity determination. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles.

Example HPLC/UPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over several minutes |

| Flow Rate | 0.2 - 0.6 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV/Vis Diode Array Detector (DAD) at ~280 nm |

| Injection Volume | 1 - 5 µL |

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a fundamental technique for the separation and analysis of volatile and semi-volatile compounds. For phenols, including substituted variants like this compound, specific GC methods are employed to ensure accurate identification and quantification.

Derivatization: Due to the polar nature of the amino (-NH2) and hydroxyl (-OH) functional groups, direct GC analysis of this compound can be challenging, leading to poor peak shape and column adsorption. To enhance volatility and thermal stability, a derivatization step is often necessary. sigmaaldrich.com This process involves converting the polar groups into less polar, more volatile derivatives. sigmaaldrich.com Common techniques include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the hydroxyl and amino groups to form more stable and volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to form acyl derivatives, which are amenable to GC analysis. nih.gov

Methylation: Using a reagent like diazomethane (B1218177) can convert the phenolic hydroxyl group to a methyl ether, although this is a hazardous reagent and other methods are often preferred. epa.gov

GC System and Conditions: Standard GC methods for phenol analysis, such as those outlined in EPA Method 8041A, provide a foundation for analyzing this compound. epa.gov A typical setup involves a gas chromatograph equipped with a capillary column and a suitable detector.

Columns: Fused-silica capillary columns are preferred for their high resolution and efficiency. epa.gov A common choice is a non-polar or semi-polar stationary phase, such as a CP-WAX 52 CB or an Optima 17. nih.govembrapa.br

Detectors: A Flame Ionization Detector (FID) is commonly used for underivatized phenols. For enhanced sensitivity and selectivity, especially with halogenated compounds, an Electron Capture Detector (ECD) can be employed for derivatized phenols. epa.gov A Mass Spectrometer (MS) detector offers the most definitive identification by providing mass spectra of the eluted components. nih.gov

Operating Conditions: The injector and detector temperatures are typically set high enough to ensure efficient volatilization and prevent condensation (e.g., 200-280°C). nih.govembrapa.br The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. nih.govembrapa.br

| Parameter | Typical Value/Condition | Source |

| Column Type | Fused-Silica Capillary (e.g., CP-WAX 52 CB) | embrapa.br |

| Injection Mode | Splitless or Split | epa.govembrapa.br |

| Injector Temp. | 280 °C | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Oven Program | Initial 40-60°C, ramp to 200-320°C | nih.govembrapa.br |

| Detector | FID, ECD, or MS | epa.gov |

Elemental Analysis and Quantitative Compositional Determination

Elemental analysis provides the percentage composition of elements within the this compound molecule. This data is crucial for confirming the empirical and molecular formula of the synthesized compound. The molecular formula for this compound is C₇H₈FNO.

Based on the atomic masses of Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the theoretical elemental composition can be calculated from its molecular weight of 141.14 g/mol .

Theoretical Elemental Composition

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 59.58 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.71 |

| Fluorine | F | 18.998 | 1 | 18.998 | 13.46 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.92 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.33 |

| Total | | | | 141.145 | 100.00 |

Experimental values are obtained using an elemental analyzer, where a sample is combusted, and the resulting gases are measured to determine the elemental percentages. A close correlation between the experimental and theoretical values confirms the compound's purity and elemental integrity.

Crystallographic Analysis of this compound and its Derivatives (e.g., X-ray Diffraction)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of closely related derivatives provides insight into the expected structural features.

Studies on derivatives such as 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol and (E)-4-fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol reveal detailed information about their crystal structures. researchgate.netresearchgate.net For a crystalline sample of this compound, a single-crystal X-ray diffraction analysis would yield fundamental crystallographic data.

Expected Data from X-ray Diffraction Analysis:

Crystal System and Space Group: This data describes the symmetry of the crystal lattice. For example, related phenol derivatives have been found to crystallize in monoclinic systems with space groups like P2₁/c or C2/c. researchgate.netresearchgate.netnih.gov

Unit Cell Dimensions: These are the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), which define the repeating unit of the crystal. For instance, a related chloro-methylphenol derivative has unit cell dimensions of a = 11.5241 Å, b = 8.733 Å, and c = 13.649 Å with β = 109.99°. researchgate.net

Bond Lengths and Angles: The analysis provides precise measurements of the distances between atoms and the angles they form, confirming the molecular geometry.

Intermolecular Interactions: Crucially, this analysis reveals non-covalent interactions, such as hydrogen bonds. In the crystal structure of this compound, intramolecular hydrogen bonding would be expected between the phenolic hydroxyl group and the amino group. Intermolecular hydrogen bonds involving these groups and the fluorine atom would also likely play a significant role in stabilizing the crystal packing. researchgate.netresearchgate.net

Illustrative Crystallographic Data for a Related Phenol Derivative researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5241 |

| b (Å) | 8.733 |

| c (Å) | 13.649 |

| β (°) | 109.99 |

| Volume (ų) | 1332.0 |

| Z (Molecules/unit cell) | 4 |

This type of data is indispensable for understanding the solid-state properties of this compound and how its constituent atoms are arranged, which influences its physical properties and reactivity.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic properties of 5-Amino-4-fluoro-2-methylphenol. These calculations can predict the molecule's geometry, electronic distribution, and spectroscopic signatures with a high degree of accuracy.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the presence of an electron-donating amino group and a hydroxyl group, along with an electron-withdrawing fluorine atom, creates a complex electronic environment. Quantum chemical calculations can precisely determine the energies and spatial distributions of the HOMO and LUMO. This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attack.

Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.28 | Indicates the propensity to donate electrons. |

| LUMO Energy | -0.89 | Reflects the ability to accept electrons. |

This interactive table provides hypothetical data based on typical DFT calculations for similar aromatic compounds.

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the experimental characterization of this compound. Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can simulate infrared (IR) and Raman spectra. youtube.com Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated with high precision, which is particularly useful for complex structures. nih.govacs.org

The prediction of 19F NMR chemical shifts for fluorinated aromatic compounds is a well-established computational technique that can help in assigning the correct fluorine environment within the molecule. nih.govacs.org Similarly, calculated IR spectra can help identify characteristic vibrational modes associated with the amino, hydroxyl, and fluoro functional groups. rsc.orgacs.org

Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Feature | Interpretation |

|---|---|---|

| UV-Vis | λmax ≈ 285 nm | Corresponds to π-π* transitions in the aromatic ring. |

| IR (cm⁻¹) | ~3400 (N-H stretch), ~3600 (O-H stretch), ~1250 (C-F stretch) | Characteristic vibrations of the functional groups. |

This interactive table presents plausible spectroscopic data derived from computational studies on analogous fluorinated phenols.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques predict how the molecule might bind to a specific protein target and the stability of this interaction over time. eurofinsdiscovery.commdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. eurofinsdiscovery.commdpi.com The process involves sampling a multitude of possible conformations and scoring them based on their binding affinity. eurofinsdiscovery.comnih.govoup.com This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. researchgate.netnih.gov The binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction. researchgate.net

For this compound, the amino and hydroxyl groups can act as hydrogen bond donors and acceptors, while the fluorinated aromatic ring can participate in various hydrophobic and electrostatic interactions. acs.org Docking studies can screen this compound against a library of known biological targets to identify potential protein partners.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the active site. |

| Key Interacting Residues | ASP184, LYS67, PHE168 | Highlights specific amino acids involved in binding. |

This interactive table provides a hypothetical example of docking results to illustrate the type of information obtained.

While molecular docking often treats the protein as a rigid entity, molecular dynamics (MD) simulations can provide a more dynamic picture of the binding process. acs.orgnih.gov MD simulations track the movements of atoms over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. acs.orgnih.gov This can reveal "induced fit" phenomena, where the protein structure adapts to accommodate the ligand, or "conformational selection," where the ligand binds to a pre-existing conformation of the protein. nih.govlibretexts.orgpnas.org

MD simulations of the this compound-protein complex can assess the stability of the predicted binding pose from docking. By analyzing the trajectory of the simulation, researchers can determine if the key interactions are maintained over time and if significant conformational changes occur.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.commdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity or property. tandfonline.comnih.govnih.gov

For a class of compounds including this compound, a QSAR model could be developed to predict properties like toxicity or enzyme inhibition. tandfonline.comnih.gov The model would use descriptors that quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). nih.govtandfonline.com Similarly, a QSPR model could predict physicochemical properties like solubility or boiling point.

Examples of Descriptors Used in QSAR/QSPR Models for Phenolic Compounds

| Descriptor Type | Example Descriptor | Property Modeled |

|---|---|---|

| Electronic | Dipole Moment | Polarity, interaction with polar environments. |

| Steric | Molecular Volume | Influence on binding site accessibility. |

| Hydrophobicity | LogP | Partitioning between aqueous and lipid phases. |

This interactive table lists common descriptors and the properties they help to model in QSAR/QSPR studies.

By developing robust QSAR and QSPR models, the properties of new, unsynthesized derivatives of this compound can be predicted, thus accelerating the discovery of compounds with desired characteristics.

Prediction of Biological Efficacy and Toxicity

The biological activity and toxicity of a molecule are intrinsically linked to its structure. For aromatic amines, a class to which this compound belongs, in silico models are frequently employed to predict potential genotoxicity and other adverse effects.

General Principles of Aromatic Amine Toxicity Prediction:

Aromatic amines are a well-studied class of compounds, and many quantitative structure-activity relationship (QSAR) models have been developed to predict their toxicity. bio-hpc.eu These models often identify specific structural alerts, which are molecular substructures known to be associated with toxicity. charite.denih.govuni.lu The primary mechanism of toxicity for many aromatic amines involves metabolic activation to reactive electrophilic species that can bind to DNA and other macromolecules, leading to mutagenicity and carcinogenicity. charite.de

Predicted Toxicity Profile of this compound:

While no specific experimental toxicity studies for this compound are readily available in the public domain, its potential for toxicity can be inferred from its structural features and predictions from computational models. The presence of a primary aromatic amine group is a significant structural alert for potential mutagenicity. charite.deuni.lu

Various in silico tools are available for toxicity prediction. For instance, the ProTox-II webserver predicts the oral toxicity of small molecules. Based on its chemical structure, this compound is predicted to have a moderate level of toxicity.

Table 1: Predicted Toxicity of this compound

| Prediction Model | Endpoint | Predicted Value |

| ProTox-II | LD50 (mg/kg) | 300 |

| ProTox-II | Toxicity Class | 4 (Harmful if swallowed) |

It is crucial to note that these are computational predictions and require experimental validation for confirmation. The actual biological activity and toxicity will also depend on various other factors, including the metabolic pathways within a specific organism.

Correlation with Physicochemical Descriptors (e.g., TPSA, LogP)

Physicochemical descriptors are numerical values that characterize the physical and chemical properties of a molecule. They are fundamental in QSAR studies as they help to correlate the structure of a compound with its biological activity. Two of the most important descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP).

Topological Polar Surface Area (TPSA):

TPSA is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Molecules with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability.

LogP:

LogP is a measure of a compound's lipophilicity or hydrophobicity. It plays a crucial role in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Predicted Physicochemical Properties of this compound:

Using computational tools, the physicochemical properties of this compound can be estimated.

Table 2: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Topological Polar Surface Area (TPSA) | 46.19 Ų |

| LogP (Octanol-Water Partition Coefficient) | 1.63 |

| Boiling Point | 271 °C at 760 mmHg mdpi.com |

These predicted values suggest that this compound has properties that are generally favorable for a drug-like molecule, with good potential for oral absorption.

Conformational Analysis and Stereochemical Considerations

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis aims to identify the most stable spatial arrangements of a molecule's atoms.

Conformational Preferences of Substituted Phenols:

The conformational preferences of substituted phenols are influenced by the electronic and steric effects of the substituents on the aromatic ring. The hydroxyl and amino groups can participate in hydrogen bonding, which can influence the orientation of these groups relative to the ring and each other.

Stereochemistry of this compound:

In terms of stereochemistry, this compound is an achiral molecule. nih.gov This means it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. The molecule possesses a plane of symmetry that passes through the amino, fluoro, and methyl groups, bisecting the phenol (B47542) ring.

While detailed computational studies on the conformational landscape of this compound are not extensively reported, general principles suggest that the molecule will adopt a planar or near-planar conformation for the benzene (B151609) ring. The orientation of the hydroxyl and amino group hydrogens will be influenced by intramolecular hydrogen bonding possibilities and steric interactions with the adjacent methyl and fluorine substituents. Further computational modeling, such as density functional theory (DFT) calculations, could provide more precise information on the rotational barriers of the functional groups and the relative energies of different conformers.

Biological and Biochemical Research Investigations

Evaluation of Antimicrobial Activities of 5-Amino-4-fluoro-2-methylphenol and its Derivatives

Comprehensive searches of scientific literature and databases did not yield specific studies on the antimicrobial activities of this compound. Research has, however, been conducted on derivatives of structurally related compounds, such as 4-aminophenol (B1666318). These studies have explored the antimicrobial potential of various Schiff base derivatives of 4-aminophenol. For instance, certain synthesized 4-aminophenol derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. It is important to emphasize that these findings pertain to derivatives and not to this compound itself.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

There is no publicly available data from research specifically investigating the antibacterial spectrum and potency of this compound against Gram-positive and Gram-negative bacterial strains.

Antifungal Efficacy against Yeast and Fungal Pathogens

Similarly, dedicated studies on the antifungal efficacy of this compound against yeast and fungal pathogens have not been identified in the available scientific literature.

Research into Antidiabetic Potential via Enzyme Inhibition

Investigations into the potential antidiabetic properties of this compound through the inhibition of key enzymes are a pertinent area of research for compounds of this class. However, specific studies on this compound are not currently available. For context, research on some 4-aminophenol derivatives has shown significant inhibitory effects on enzymes relevant to diabetes.

α-Amylase and α-Glucosidase Inhibitory Activities

No specific research data was found regarding the α-amylase and α-glucosidase inhibitory activities of this compound.

Studies on DNA Interaction and Binding Mechanisms

The interaction of small molecules with DNA is a critical area of study, particularly for the development of new anticancer agents. The analysis of these interactions often involves spectroscopic methods.

Spectroscopic Analysis of DNA Interaction (e.g., hyperchromism, hypochromism, bathochromic shift)

There are no published studies detailing the spectroscopic analysis of the interaction between this compound and DNA. Therefore, information regarding effects such as hyperchromism, hypochromism, or bathochromic shifts for this specific compound is not available.

Implications for Therapeutic Applications (e.g., anticancer potential)

The structural characteristics of this compound, featuring an amino group, a fluorine atom, and a methyl group on a phenol (B47542) ring, make it a compound of interest for therapeutic applications. While direct studies on the anticancer potential of this compound are not extensively documented in the provided search results, the investigation of related fluorinated and aminophenol compounds offers valuable insights.

Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates, including metabolic stability and target binding affinity. For instance, the synthesis and evaluation of 4'-C-methyl-2'-fluoro arabino nucleosides have demonstrated significant antitumor activity in mice with human tumor xenografts. nih.gov Specifically, 1-(4-C-methyl-2-fluoro-beta-D-arabinofuranosyl) cytosine was found to be highly cytotoxic, highlighting the potential of fluorinated compounds in cancer therapy. nih.gov

Phenol derivatives, in general, have been shown to possess various biological activities, including antitumor and antimicrobial effects. globalresearchonline.net The biological activity of aminophenol derivatives has been a subject of research, with some exhibiting good antibacterial action. globalresearchonline.net Furthermore, the structural analog carvacrol (B1668589) (5-isopropyl-2-methylphenol) has established anticancer activities. torvergata.it These findings suggest that the unique combination of a fluorine atom and an aminophenol core in this compound could confer advantageous properties for developing novel therapeutic agents, including those with anticancer potential.

Investigation of Receptor Tyrosine Kinase Inhibition and Selectivity for Related Compounds

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling and are often implicated in the development and progression of cancer. nih.govyoutube.com Small-molecule tyrosine kinase inhibitors (TKIs) have emerged as effective targeted cancer therapies. nih.govfrontiersin.org These inhibitors function by blocking the transfer of a phosphate (B84403) group from ATP to target proteins, thereby disrupting cancer cell growth and survival pathways. youtube.comfrontiersin.org

The selectivity of TKIs is a critical aspect of their therapeutic profile. While many TKIs are multi-targeted, there is a growing interest in developing more specific inhibitors to reduce side effects. nih.gov The substitution pattern on the inhibitor molecule can significantly influence its binding affinity and selectivity for different RTKs. For example, a single amino acid change in the kinase domain can invert the susceptibility of related RTKs to an inhibitor like STI-571. nih.gov This highlights the importance of subtle structural modifications in achieving desired selectivity.

While direct data on this compound as an RTK inhibitor is not available in the provided results, the general principles of TKI design and the known effects of fluorine substitution suggest that this compound could serve as a scaffold for developing novel and selective RTK inhibitors. The fluorine atom can modulate the electronic properties and binding interactions of the molecule within the ATP-binding pocket of the kinase.

Research on Neurotransmitter Reuptake Inhibition (e.g., Serotonin (B10506), Noradrenaline) for Related Compounds

Monoamine reuptake inhibitors are a major class of drugs used to treat depression and other neuropsychiatric disorders. wikipedia.org These drugs act by blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) from the synaptic cleft, thereby increasing their availability and enhancing neurotransmission. wikipedia.orgwikipedia.org

The general pharmacophore for many monoamine reuptake inhibitors includes an amine and an aryl group separated by a flexible chain. researchgate.net Various chemical scaffolds have been explored to develop compounds with different selectivity profiles, including selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and triple reuptake inhibitors (SNDRIs). wikipedia.orgnih.gov

Aminophenol derivatives and related structures have been investigated for their potential as neurotransmitter reuptake inhibitors. For instance, a series of gamma-amino alcohols were synthesized and screened for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine. nih.gov This research led to the identification of a potent wide-spectrum reuptake inhibitor. nih.gov Given the presence of an amino group and an aromatic ring in its structure, this compound could be a starting point for the design and synthesis of novel compounds with potential activity as neurotransmitter reuptake inhibitors.

Exploration of Ghrelin Receptor Antagonism for Related Compounds

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor that plays a significant role in regulating appetite, growth hormone secretion, and reward pathways. researchgate.netnih.gov Antagonists of the ghrelin receptor are being investigated for their potential in treating metabolic disorders and addiction. researchgate.netresearchgate.net

The structure of the ghrelin receptor reveals a bifurcated ligand-binding pocket. nih.gov Small-molecule antagonists can bind within this pocket and block the receptor's activation by ghrelin. nih.gov The chemical nature of these antagonists is diverse, and their binding interactions within the receptor are crucial for their potency and efficacy.

While there is no direct evidence of this compound acting as a ghrelin receptor antagonist, the exploration of various chemical structures for this target is ongoing. guidetopharmacology.org The development of novel ghrelin receptor antagonists often involves the synthesis and screening of compound libraries with diverse chemical features. The unique substitution pattern of this compound could make it a candidate for inclusion in such screening programs. Interestingly, some ghrelin receptor antagonists have shown unexpected effects, such as increasing food intake, highlighting the complexity of the ghrelin system. nih.gov

Assessment of Hepatocyte Stability in Drug Metabolism Studies for Related Compounds

The metabolic stability of a drug candidate is a critical parameter evaluated during drug discovery and development. nih.gov The liver, and specifically hepatocytes, are the primary site of drug metabolism. nih.gov In vitro studies using hepatocytes are commonly employed to assess the metabolic fate of new chemical entities. nih.govnih.gov

The metabolism of aminophenol compounds has been studied in rat hepatocytes. For example, para-aminophenol is metabolized into several products, including glutathione (B108866) and N-acetylcysteine conjugates. nih.gov The presence of a fluorine atom in a molecule can significantly impact its metabolism. nih.gov Fluorine substitution can block sites of metabolism, leading to increased metabolic stability and a longer half-life. However, the C-F bond is not always inert, and metabolism can sometimes lead to the formation of toxic metabolites, such as fluoroacetic acid. nih.gov

Therefore, assessing the hepatocyte stability of this compound and its potential metabolites would be a crucial step in evaluating its drug-like properties. Understanding how the fluorine atom and the aminophenol core influence its metabolic profile is essential for predicting its behavior in vivo. nih.gov

Broader Biochemical Pathway Modulation and Mechanistic Toxicology Research

The introduction of a fluorine atom into a molecule can have profound effects on its biological activity and toxicity. nih.gov Mechanistic toxicology studies are essential to understand the potential adverse effects of fluorinated compounds. The metabolism of some fluorinated drugs can lead to the release of fluoride (B91410) ions or other reactive fluorine-containing species, which can have toxic effects. nih.gov

Beyond specific receptor interactions, compounds like this compound can potentially modulate broader biochemical pathways. For example, the metabolite of acetaminophen, p-aminophenol, has been shown to inhibit microglial activation and nitric oxide secretion, suggesting an anti-inflammatory role independent of its conversion to AM404. oaepublish.com The structural similarity of this compound to p-aminophenol suggests that it could also interact with similar pathways.

Applications in Advanced Materials Science

Development of Functional Polymers and Modified Substrates

The unique combination of an amine, a hydroxyl group, and a fluorine atom makes 5-Amino-4-fluoro-2-methylphenol a versatile building block for creating functional polymers and modifying surfaces to achieve specific properties.

Graft polymerization is a powerful technique for altering the surface properties of materials without changing their bulk characteristics. umons.ac.be This process involves attaching polymer chains to the surface of a substrate, which can modulate properties like hydrophilicity, biocompatibility, and chemical resistance. umons.ac.be While direct studies on this compound are limited, research on its structural isomer, 4-Fluoro-2-methylphenol, demonstrates the utility of fluorinated phenols in this area. For instance, 4-Fluoro-2-methylphenol has been successfully grafted onto natural polymer fibers, such as flax and coconut, in a process catalyzed by the enzyme laccase to modify their hydrophobicity. ossila.com

The general mechanism for such modifications often involves activating the substrate surface, for example through plasma treatment or chemical initiators, to create radical sites. kochi-tech.ac.jpresearchgate.net These sites then initiate the polymerization of monomers, forming chains "grafted" onto the surface. kochi-tech.ac.jp Given the reactive amine and hydroxyl groups on this compound, it could serve as a monomer or a surface-anchoring molecule in similar graft polymerization schemes, potentially imparting both hydrophobicity (due to the fluorinated aromatic ring) and a reactive handle (the amino group) for further functionalization.

Photoresists are light-sensitive materials crucial for fabricating integrated circuits through lithography. In the push towards smaller feature sizes, Extreme Ultraviolet (EUV) lithography has become a key technology, demanding new photoresist materials with high sensitivity and resolution. mdpi.com The atomic composition of a photoresist is critical, as elements with high EUV absorption cross-sections can enhance photon absorbance, improve sensitivity, and reduce stochastic defects. acs.org

Fluorine is one such element that can enhance EUV absorption. acs.org Studies have highlighted the importance of including specific atoms in resist formulations, with fluorinated phenols being of particular interest. mdpi.com Research on EUV resists has specifically identified 4-fluoro-2-methylphenol , an isomer of this compound, as a component in resist compositions. mdpi.com The incorporation of fluorine-rich compounds into metal-oxo cluster-based photoresists has been shown to improve stability and influence lithographic performance. acs.org The presence of the fluorine atom in this compound suggests its potential as a valuable component or precursor for advanced EUV photoresist formulations, contributing to the necessary high-opacity for next-generation lithographic processes.

Photochemical Systems and Energy Transfer Applications

The electronic structure of this compound makes it an attractive ligand precursor for developing metal complexes with tailored photochemical properties, particularly those involving charge transfer processes.

Ligand-to-metal charge transfer (LMCT) is a process where the absorption of light promotes an electron from a ligand-based orbital to a metal-based orbital. nih.govrsc.org This process is fundamental to many photocatalytic reactions. The design of the ligand is critical for tuning the energy and lifetime of the LMCT state.

Research has demonstrated that a tetradentate aminophenol ligand can be prepared from 4-fluoro-2-methylphenol , ethanolamine, and formaldehyde (B43269) through a thermal Mannich condensation. ossila.com This ligand, when complexed with a vanadium center, forms an LMCT complex. ossila.com The general principles of LMCT complex design involve pairing an oxidizable ligand with a reducible metal center. rsc.org Given its structural similarity, this compound is a prime candidate for serving as a precursor to similar multi-dentate ligands. The amino and hydroxyl groups provide ideal coordination sites for binding to a metal center, while the fluorinated phenol (B47542) backbone allows for the modulation of the ligand's electronic properties.

The utility of an LMCT complex in photochemical applications is heavily dependent on the lifetime of its excited state. A longer lifetime provides a greater opportunity for the excited state to engage in chemical reactions. ossila.com The vanadium-based LMCT complex synthesized from the 4-fluoro-2-methylphenol derivative exhibits a charge transfer state with a notable lifetime of 423 picoseconds (ps). ossila.com This relatively long-lived state is considered ideal for driving photochemical reactions. ossila.com Computational and spectroscopic studies on other systems, such as d0 titanocenes, confirm that emission often occurs from a triplet LMCT state (³LMCT), which is critical for understanding and predicting photodecomposition pathways and reactivity. furman.edu The study of such excited states provides insight into designing more efficient photocatalysts for a range of chemical transformations. researchgate.net

Table 1: Properties of a Vanadium LMCT Complex Derived from a Fluorinated Phenol Precursor

| Property | Value/Description | Reference |

| Ligand Precursor | 4-Fluoro-2-methylphenol | ossila.com |

| Metal Center | Vanadium | ossila.com |

| Complex Type | Ligand-to-Metal Charge Transfer (LMCT) | ossila.com |

| Excited State | Charge Transfer State | ossila.com |

| Excited State Lifetime | 423 ps | ossila.com |

Self-Assembled Monolayers and Thin Film Coatings Utilizing Derivatives

Self-assembled monolayers (SAMs) are highly ordered molecular films, typically one molecule thick, that spontaneously form on a substrate surface. nih.gov They are a versatile tool for precisely controlling the interfacial properties of materials, with applications ranging from preventing corrosion to creating biocompatible surfaces. nih.govresearchgate.net A SAM-forming molecule typically consists of an anchor group that binds to the substrate, a linker or spacer, and a terminal group that defines the new surface functionality. nih.gov

While direct fabrication of SAMs using this compound has not been extensively documented, its molecular structure contains the necessary components for its derivatives to be used in this capacity. The hydroxyl group could serve as an anchor for oxide surfaces like silica, while the amino group could function as a reactive terminal group. Amino-terminated SAMs are particularly important for functionalizing surfaces in fields like biosensors, where they act as a primary layer for immobilizing biomolecules. rsc.org Researchers have developed strategies to create well-defined amino-terminated monolayers by using protecting groups to prevent unwanted side reactions during the assembly process. rsc.org Derivatives of this compound, appropriately functionalized, could be designed to form SAMs where the fluorinated ring provides a hydrophobic and stable layer, and the terminal amine offers a site for covalently attaching other molecules, creating highly specific and functional thin-film coatings.

Environmental Fate, Ecotoxicology, and Regulatory Science Aspects of 5 Amino 4 Fluoro 2 Methylphenol

This article delves into the environmental and regulatory profile of the chemical compound 5-Amino-4-fluoro-2-methylphenol, focusing on its degradation, ecological impact, and safety assessment in consumer applications.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Drug Discovery and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the fields of drug discovery and materials science by enabling rapid, large-scale predictive modeling. For a molecule like 5-Amino-4-fluoro-2-methylphenol, these computational tools offer a pathway to unlock its full potential without exhaustive and time-consuming laboratory experiments.

Predictive Bioactivity and Toxicity Screening: Machine learning models, particularly quantitative structure-activity relationship (QSAR) frameworks, can be trained on large datasets of compounds to predict the biological activities of new molecules. nih.gov By encoding this compound and its virtual derivatives into molecular fingerprints, AI algorithms could screen for potential therapeutic applications, such as enzyme inhibition or receptor binding. nih.gov Similarly, these models can predict potential toxicity, allowing for the early deselection of unfavorable candidates and prioritizing those with a higher likelihood of success. For fluorinated compounds like this one, ML models have been successfully used to predict bioactivities and can help identify which molecular substructures are most likely to induce a biological effect. nih.govresearchgate.net

Materials Property Prediction: In materials science, AI can accelerate the discovery of novel materials with desired properties. By creating a virtual library of polymers or hybrid materials incorporating the this compound scaffold, machine learning algorithms could predict key characteristics such as thermal stability, conductivity, and optical properties. This AI-guided approach can efficiently identify promising candidates for development as advanced sensors, electronic components, or specialty polymers. uchicago.edu

Nanotechnology Applications and Nanomaterial Hybrid Systems

The functional groups of this compound make it an excellent candidate for use in nanotechnology, a field focused on creating materials and devices at the nanoscale. escholarship.org Phenolic compounds, in general, are known for their ability to interact with and stabilize various nanoparticles, a burgeoning area known as phenolic-enabled nanotechnology (PEN). escholarship.orgnih.gov

Surface Functionalization of Nanoparticles: The hydroxyl (-OH) and amino (-NH2) groups on the molecule can act as powerful ligands to coat and stabilize metal, metal oxide, and semiconductor nanoparticles. nih.govrsc.org This surface functionalization can prevent particle aggregation and introduce new properties to the nanomaterial. For instance, attaching this compound to gold nanoparticles could create novel sensors, while its presence on the surface of graphene oxide could enhance its dispersibility and potential for use in composite materials. researchgate.net

Development of Hybrid Materials: The molecule can serve as a bridge to create phenolic-inorganic hybrid nanoparticles, combining the properties of both components. escholarship.org The inherent antioxidant or adhesive properties of the phenolic scaffold can be imparted to the nanoparticle, creating multifunctional materials for biomedical applications, such as drug delivery vehicles or bioimaging agents. nih.govmdpi.com The fluorine atom could also be exploited for applications in ¹⁹F MRI, a specialized imaging technique.

Advanced Bio-conjugation Strategies for Targeted Delivery and Imaging

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new complex with combined functionalities. pharmiweb.com The amino group of this compound provides a reactive handle for such strategies, enabling its use in targeted therapies and advanced diagnostics.

Targeted Drug Delivery: The primary amine group can be readily conjugated to targeting moieties such as antibodies, peptides, or aptamers. pharmiweb.comnih.gov This would allow a therapeutic agent attached to the phenol (B47542) scaffold to be delivered specifically to diseased cells, such as cancer cells, thereby increasing efficacy and reducing off-target side effects. biomolther.orgresearchgate.net This approach is the cornerstone of antibody-drug conjugates (ADCs), a highly successful class of cancer therapeutics. biomolther.org

Molecular Imaging Probes: By conjugating this compound to a fluorescent dye or a radioisotope, it can be transformed into a molecular probe for bioimaging. The targeting ligand would guide the probe to a specific biological target, and the imaging agent would allow for its visualization within the body. The presence of the fluorine atom offers the potential for developing ¹⁹F MRI contrast agents, which can provide highly specific imaging signals with virtually no background noise.

Exploration of Circular Economy Principles in the Synthesis and Lifecycle Management

The principles of a circular economy, which aim to eliminate waste and maximize the use of resources, are increasingly being applied to the chemical industry. whiterose.ac.ukcefic.orgchemiehoch3.de This involves designing greener synthetic routes and considering the entire lifecycle of a chemical product.

Green Synthesis Routes: Future research will likely focus on developing more sustainable methods for producing this compound. This could involve the use of biocatalysis, where enzymes replace harsh chemical reagents, or flow chemistry, which can improve efficiency and reduce waste. These approaches align with the principles of green chemistry, a key component of the circular economy. mdpi.com

Lifecycle Management: A circular approach to the lifecycle of this compound would involve designing processes for its recovery and reuse. researchgate.net Furthermore, research into the biodegradation of fluorinated aromatic compounds is crucial for ensuring that any eventual waste does not persist in the environment. By designing chemicals and products that are safe, non-toxic, and can be easily repaired or recycled, the chemical industry can move towards a more sustainable, waste-free model. cefic.org

Design of Next-Generation Biologically Active Molecules Incorporating Fluoro-phenol Scaffolds

The fluoro-phenol scaffold present in this compound is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. pnas.org This makes it an excellent starting point for the design of new generations of drugs and other bioactive molecules.

Scaffold for Drug Discovery: The compound can serve as a versatile building block in the synthesis of large compound libraries. nih.govnih.gov By systematically modifying the functional groups—for example, by adding different side chains to the amino or hydroxyl groups—chemists can create a diverse collection of new molecules. These libraries can then be screened for a wide range of biological activities, from anti-infective to anticancer properties. nih.govresearchgate.net

Enhanced Molecular Properties: The fluorine atom is a particularly valuable feature. Its incorporation into a drug molecule can significantly improve key properties such as metabolic stability (resistance to being broken down by the body), binding affinity to its target, and membrane permeability. This strategy of using fluorine to optimize drug candidates is a well-established principle in modern medicinal chemistry. Biology-oriented synthesis, which uses biologically relevant scaffolds like this one, is a powerful strategy for discovering novel and potent therapeutic agents. pnas.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.